1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol This compound is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
The synthesis of 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-fluoro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The hydrazine moiety can form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
1-(5-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the trifluoromethylthio group in this compound imparts unique properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-1-2-6(5(3-4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
DVZPKUILNNFDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)SC(F)(F)F |
Origin of Product |
United States |
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